molecular formula C19H13BrN2O4S2 B11680705 methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

Cat. No.: B11680705
M. Wt: 477.4 g/mol
InChI Key: JJQKHFCFRNSIOK-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a bromophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the bromophenyl group and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as photoactive compounds.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The thiazolidinone ring and bromophenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 4-bromobenzoate
  • Methyl 3,4-bis(bromomethyl)benzoate

Uniqueness

Methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is unique due to its combination of a thiazolidinone ring and a bromophenyl group, which imparts specific chemical and biological properties not found in simpler compounds like methyl 4-(bromomethyl)benzoate or methyl 4-bromobenzoate

Properties

Molecular Formula

C19H13BrN2O4S2

Molecular Weight

477.4 g/mol

IUPAC Name

methyl 4-[(Z)-[3-[(4-bromobenzoyl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C19H13BrN2O4S2/c1-26-18(25)13-4-2-11(3-5-13)10-15-17(24)22(19(27)28-15)21-16(23)12-6-8-14(20)9-7-12/h2-10H,1H3,(H,21,23)/b15-10-

InChI Key

JJQKHFCFRNSIOK-GDNBJRDFSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.